rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
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Overview
Description
rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound that features a fused thiazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of thiazolidine derivatives with pyridine precursors under specific conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties . Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and exhibit significant antibacterial activity .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit enzymes like poly (ADP-ribose) polymerase-1, which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine
- Pyrano[2,3-d]thiazole
- Thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine
Uniqueness
What sets rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione apart is its unique fused ring system, which provides multiple reactive sites for chemical modifications. This allows for the creation of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-[1,2]thiazolo[4,5-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIOJPSSPRLQD-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)NS2(=O)=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C(=O)NS2(=O)=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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